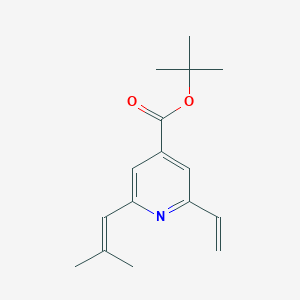
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester
Vue d'ensemble
Description
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester is a complex organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Applications De Recherche Scientifique
2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropyl acetate
- Isobutyl acetate
- Diisobutyl phthalate
Uniqueness
Compared to similar compounds, 2-(2-Methylpropenyl)-6-vinylisonicotinic acid tert-butyl ester has a unique combination of functional groups that confer distinct chemical and physical properties. Its vinyl and isonicotinic acid moieties make it particularly versatile for various applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C16H21NO2 |
|---|---|
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
tert-butyl 2-ethenyl-6-(2-methylprop-1-enyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-7-13-9-12(15(18)19-16(4,5)6)10-14(17-13)8-11(2)3/h7-10H,1H2,2-6H3 |
Clé InChI |
KSZPITNYCTZRQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC(=CC(=N1)C=C)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[b]thiophene-2-carboxamide,3-amino-6-(4-amino-1-piperidinyl)-4-(methylthio)-](/img/structure/B8523680.png)
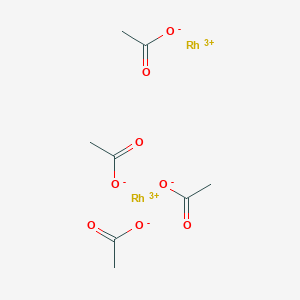
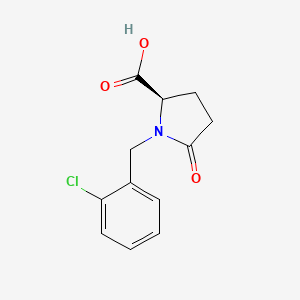
![[(2R)-1-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-propan-2-yl]oxymethylphosphonic acid](/img/structure/B8523692.png)
![2-[(4-bromophenoxy)methyl]-6-methylpyridine](/img/structure/B8523699.png)
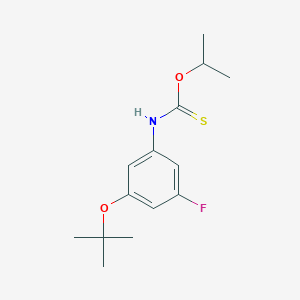
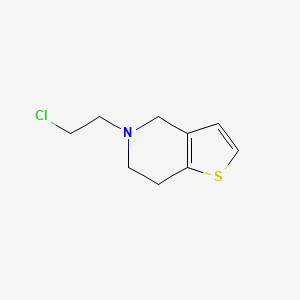
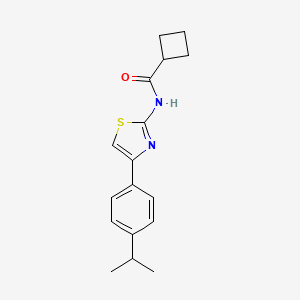
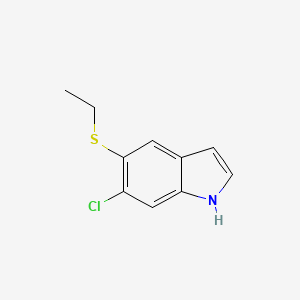
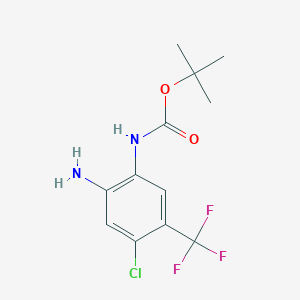
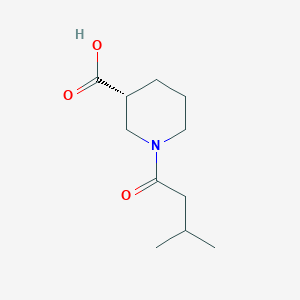
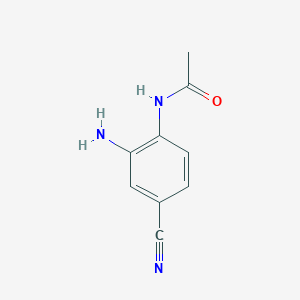

![N-phenyl-6-(1H-1,2,4-triazol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8523768.png)
